molecular formula C10H9Cl2N3 B11820631 2,6-Dichloro-4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile

2,6-Dichloro-4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile

Katalognummer: B11820631
Molekulargewicht: 242.10 g/mol
InChI-Schlüssel: BHPAZBLTUPBPNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dichloro-4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with two chlorine atoms, a dimethylamino group, and a cyano group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile typically involves multiple steps. One common method starts with 2,6-dichloropyridine as the base compound. The synthetic route may include the following steps:

    Reduction: Conversion of the nitro group to an amino group.

    Nucleophilic Substitution: Introduction of the dimethylamino group.

    Formation of the Ethenyl Group: This step involves the formation of the ethenyl linkage through a condensation reaction.

    Introduction of the Cyano Group:

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dichloro-4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the existing functional groups.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

    Condensation: The ethenyl group can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can replace the chlorine atoms.

    Condensation: Aldehydes and ketones are often used in condensation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxides, while substitution reactions can yield various substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

2,6-Dichloro-4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,6-Dichloro-4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the dimethylamino group enhances its ability to interact with biological molecules, while the cyano group can participate in hydrogen bonding and other interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,6-Dichloro-4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the dimethylamino and cyano groups allows for diverse interactions with other molecules, making it a versatile compound in various applications.

Eigenschaften

Molekularformel

C10H9Cl2N3

Molekulargewicht

242.10 g/mol

IUPAC-Name

2,6-dichloro-4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile

InChI

InChI=1S/C10H9Cl2N3/c1-15(2)4-3-7-5-9(11)14-10(12)8(7)6-13/h3-5H,1-2H3

InChI-Schlüssel

BHPAZBLTUPBPNI-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C=CC1=CC(=NC(=C1C#N)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.